BenchChemオンラインストアへようこそ!

{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine

HDAC6 inhibitor isoform selectivity imidazo[1,2-a]pyridine cap group

Procure {2-propylimidazo[1,2-a]pyridin-3-yl}methanamine (CAS 1522956-93-9) as the definitive 2-aminopyridine component for HDAC6-selective inhibitor synthesis. Its n-propyl cap delivers a validated selectivity factor of 38 over HDAC1—superior to isopropyl (SF=23) and unsubstituted (SF=11) analogs—and a solved zinc-chelating co-crystal structure (PDB 6CGP, 2.5 Å) enabling structure-based design. With a defined LogP of 1.75 and three rotatable bonds, this 95%-purity building block directly replicates published GBB protocols (Mackwitz 2018) and supports sub-30 nM chemical probe optimization. Avoid functional equivalence assumptions: generic alkyl analogs alter both selectivity and ADME-predictive profiles.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B13315319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCCC1=C(N2C=CC=CC2=N1)CN
InChIInChI=1S/C11H15N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h3-4,6-7H,2,5,8,12H2,1H3
InChIKeyCSRDHNPMDYVZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine – A Differentiated 2‑Alkyl‑Imidazopyridine Building Block for HDAC6‑Targeted Drug Discovery and Multicomponent Chemistry


{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine (CAS 1522956‑93‑9) is a primary‑amine‑functionalised imidazo[1,2‑a]pyridine bearing an n‑propyl substituent at the 2‑position [REFS‑1]. This heterobicyclic scaffold participates in the Groebke–Blackburn–Bienaymé (GBB) three‑component reaction to generate hydroxamic acid HDAC inhibitors, most notably MAIP‑032, a selective HDAC6 inhibitor with a solved co‑crystal structure (PDB 6CGP, 2.5 Å) [REFS‑2]. Its commercially available 95% purity, defined LogP of 1.75, and three rotatable bonds distinguish it from close 2‑alkyl analogs and make it a procurement‑relevant intermediate for medicinal chemistry campaigns targeting isoform‑selective histone deacetylase inhibition [REFS‑3].

Why 2‑Alkyl‑Imidazopyridine Methanamines Are Not Interchangeable – Structural Determinants of HDAC6 Selectivity and Physicochemical Profile


The 2‑alkyl substituent on the imidazo[1,2‑a]pyridine core directly controls two selection‑critical properties: (i) HDAC6‑over‑HDAC1 selectivity in the cap‑linker‑chelator pharmacophore, where the n‑propyl group confers a selectivity factor of 38 compared with 23 for the isopropyl analog and 11 for the unsubstituted parent in matched molecular pairs [REFS‑1]; and (ii) lipophilicity (LogP), which differs by up to 0.56 log units across the methyl‑to‑isopropyl series, affecting solubility, permeability, and off‑target promiscuity [REFS‑2][REFS‑3]. Generic replacement with a shorter, branched, or unsubstituted 2‑alkyl chain therefore alters both the potency‑selectivity balance and the ADME‑predictive physicochemical profile, invalidating any assumption of functional equivalence in HDAC6‑targeted programs [REFS‑1].

Quantitative Differentiation Evidence for {2‑Propylimidazo[1,2‑a]pyridin‑3‑yl}methanamine Versus Closest Analogs


HDAC6 Selectivity Factor: n‑Propyl (SF = 38) vs. Isopropyl (SF = 23) in Matched Molecular Pair Hydroxamic Acids

In a direct head‑to‑head comparison, the hydroxamic acid derivative bearing the n‑propyl cap (compound 4l, MAIP‑032) achieved a 65% higher selectivity factor for HDAC6 over HDAC1 (SF = 38) compared with the isopropyl‑capped analog (compound 4m, SF = 23), despite near‑identical HDAC6 potency (IC50 0.058 μM vs. 0.057 μM). The n‑propyl compound exhibited 1.68‑fold weaker HDAC1 inhibition (IC50 2.20 μM vs. 1.31 μM), which is the driver of its superior selectivity [REFS‑1].

HDAC6 inhibitor isoform selectivity imidazo[1,2-a]pyridine cap group structure–activity relationship

HDAC6 Selectivity Factor: n‑Propyl (SF = 38) vs. Unsubstituted 2‑H (SF = 11) – 3.5‑Fold Selectivity Gain

The n‑propyl‑substituted derivative 4l (SF = 38) exhibited a 3.5‑fold higher selectivity factor for HDAC6 over HDAC1 compared with the 2‑unsubstituted analog 4i (SF = 11). The unsubstituted compound suffered from 2.6‑fold stronger HDAC1 inhibition (IC50 0.84 μM vs. 2.20 μM) while HDAC6 potency was comparable (0.076 μM vs. 0.058 μM) [REFS‑1]. This demonstrates that the 2‑alkyl substituent is not optional for achieving meaningful HDAC6 selectivity.

HDAC6 inhibitor isoform selectivity 2-alkyl substitution effect cap group SAR

LogP Differentiation: n‑Propyl (LogP = 1.75) vs. Isopropyl (LogP = 1.92) – Lower Lipophilicity Predicts Favorable ADME Profile

The n‑propyl building block possesses a calculated LogP of 1.7455, which is 0.17 log units lower than the isopropyl isomer (LogP = 1.9164) [REFS‑1][REFS‑2]. In the context of lead optimisation, even modest reductions in LogP are associated with lower phospholipidosis risk, reduced hERG binding, and improved metabolic stability. The n‑propyl compound also falls within the optimal LogP range (1–3) for CNS‑penetrant candidates while remaining more lipophilic than the ethyl (LogP = 1.3554) and unsubstituted (LogP = 1.4933) analogs, providing a balanced hydrophobic profile [REFS‑3][REFS‑4].

lipophilicity LogP drug-likeness physicochemical property

Rotatable Bond Count: n‑Propyl (3 Rotatable Bonds) vs. Isopropyl (2) – Conformational Flexibility for Binding Pocket Adaptation

The n‑propyl substituent introduces three rotatable bonds (excluding the methanamine CH2–NH2 torsion) versus two for the isopropyl isomer and one each for the methyl and unsubstituted analogs [REFS‑1][REFS‑2]. The X‑ray co‑crystal structure of MAIP‑032 bound to zHDAC6 CD2 (PDB 6CGP, 2.5 Å) reveals that the n‑propyl chain occupies the L1‑loop pocket, and molecular docking studies confirm that the linear alkyl chain can adopt conformations that maximise van der Waals contacts with this HDAC6‑specific sub‑pocket [REFS‑3]. The branched isopropyl group, by contrast, is sterically constrained to fewer productive conformations, which correlates with its reduced selectivity factor.

conformational flexibility rotatable bonds entropic penalty binding mode

Broad HDAC Isoform Profiling: n‑Propyl Cap Compound 4l Inactive Against HDAC2/3 (IC50 > 10 μM) and Selective Over HDAC8 (SF = 27)

Extended isoform profiling of the n‑propyl‑capped lead compound 4l (MAIP‑032) demonstrated complete inactivity against HDAC2 and HDAC3 (IC50 > 10 μM) and only moderate activity against HDAC8 (IC50 = 1.58 ± 0.21 μM; SFHDAC8/HDAC6 = 27) [REFS‑1]. This class‑I‑sparing profile is a direct consequence of the 2‑propylimidazo[1,2‑a]pyridine cap group's steric and electronic complementarity to the HDAC6‑specific L1‑loop pocket, as confirmed by the 2.5 Å co‑crystal structure [REFS‑2]. The selectivity over HDAC2 and HDAC3 exceeds that of the pan‑HDAC inhibitor vorinostat (SF = 3) by more than an order of magnitude.

HDAC isoform selectivity panel HDAC2 HDAC3 HDAC8 therapeutic window

Subsequent Optimisation Confirms 2‑Propyl Cap Privilege: Selectivity Further Improved to SF = 245 While Retaining the n‑Propyl Scaffold

In a 2024 follow‑up study, Kraft et al. retained the 2‑propylimidazo[1,2‑a]pyridine cap of MAIP‑032 while modifying the linker region, achieving compounds 8k (HDAC6 IC50 = 0.024 μM; SF1/6 = 245) and 8m (HDAC6 IC50 = 0.026 μM; SF1/6 = 118), which outperformed the original MAIP‑032 lead (SF = 38) by 3‑ to 6‑fold in selectivity [REFS‑1]. This demonstrates that the n‑propyl cap is not merely adequate but privileged, forming a robust scaffold for further optimisation that has yielded the most selective imidazo[1,2‑a]pyridine‑based HDAC6 inhibitors reported to date. The validated anti‑inflammatory activity (significant inhibition of LPS‑induced IL1B mRNA expression in macrophages) confirms that the n‑propyl cap–containing series is advancing toward therapeutic candidacy [REFS‑1].

HDAC6 inhibitor optimisation selectivity factor Groebke-Blackburn-Bienaymé reaction anti-inflammatory

Procurement‑Relevant Application Scenarios for {2‑Propylimidazo[1,2‑a]pyridin‑3‑yl}methanamine


Medicinal Chemistry: Synthesis of Isoform‑Selective HDAC6 Inhibitors via GBB Multicomponent Reaction

The primary validated use of {2‑propylimidazo[1,2‑a]pyridin‑3‑yl}methanamine is as the 2‑aminopyridine component in the Groebke–Blackburn–Bienaymé three‑component reaction to assemble HDAC6‑selective hydroxamic acids. The Mackwitz 2018 protocol uses this building block with 4‑isocyanobenzoate and aqueous hydroxylamine to generate MAIP‑032 (HDAC6 IC50 = 0.058 μM, SF = 38) [REFS‑1]. The Kraft 2024 study confirms that this scaffold supports further optimisation to sub‑30 nM HDAC6 inhibitors with selectivity factors exceeding 200 [REFS‑2]. Procurement of the n‑propyl building block (CAS 1522956‑93‑9, 95% purity) enables direct replication of these published procedures [REFS‑3].

Structural Biology: Co‑Crystallisation with HDAC6 Catalytic Domain 2 Using Validated Binding Mode

The n‑propyl cap group has a solved X‑ray co‑crystal structure with Danio rerio HDAC6 CD2 at 2.5 Å resolution (PDB 6CGP), revealing a monodentate zinc‑binding mode of the hydroxamic acid and steric occupancy of the L1‑loop pocket by the n‑propyl chain [REFS‑1]. This structural information, unavailable for the methyl, ethyl, or unsubstituted cap analogs in public databases, enables structure‑based drug design using the deposited coordinates. Researchers procuring the building block can generate new co‑crystal structures with confidence that the cap group is crystallographically tractable [REFS‑1].

Chemical Biology: Development of HDAC6‑Selective Chemical Probes with Class‑I‑Sparing Profile

The n‑propyl cap confers complete inactivity against HDAC2 and HDAC3 (IC50 > 10 μM) and only moderate HDAC8 activity (IC50 = 1.58 μM, SF = 27) [REFS‑1]. This class‑I‑sparing profile, superior to that of the isopropyl analog (higher HDAC1 inhibition), makes the n‑propyl building block the preferred starting point for designing chemical probes that dissect HDAC6‑specific biology without confounding class‑I HDAC effects. The most advanced probes derived from this scaffold (compounds 8k/8m) demonstrate anti‑inflammatory activity via NLRP3 inflammasome inhibition in macrophages [REFS‑2].

Custom Library Synthesis: 2‑Alkyl Scanning for HDAC Cap Group SAR

When conducting a systematic 2‑alkyl scan of imidazo[1,2‑a]pyridine cap groups for HDAC6 inhibitor SAR, the n‑propyl building block provides the critical benchmark data point. Its selectivity factor (SF = 38) sits between the isopropyl (SF = 23) and the unsubstituted parent (SF = 11) [REFS‑1], while its LogP (1.75) bridges the gap between the less lipophilic ethyl (1.36) and the more lipophilic isopropyl (1.92) [REFS‑2][REFS‑3]. This continuous property gradient enables quantitative SAR model building, and the commercial availability of the n‑propyl building block at 95% purity from multiple vendors supports parallel library synthesis [REFS‑3].

Quote Request

Request a Quote for {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.